molecular formula C16H13ClFN3OS B284549 3-(2-chloro-6-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

3-(2-chloro-6-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

Cat. No.: B284549
M. Wt: 349.8 g/mol
InChI Key: YKCPQKMLDJVRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzothieno triazinones and is known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-(2-chloro-6-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is not fully understood. However, it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes and receptors involved in inflammation and tumor growth. It also modulates the expression of genes involved in oxidative stress and apoptosis.
Biochemical and physiological effects:
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines. It also inhibits the activity of various enzymes involved in the production of reactive oxygen species. Additionally, it has been shown to improve cardiac function and reduce neuronal damage in animal models of stroke.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(2-chloro-6-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one in lab experiments is its potent biological activity. It is a versatile compound that can be used in a wide range of assays and studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-(2-chloro-6-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in preclinical and clinical trials. Another area of interest is its neuroprotective and cardioprotective properties. Future studies should focus on understanding the underlying mechanisms and developing new therapeutic strategies based on this compound. Finally, there is a need to explore the potential of this compound as a lead compound for the development of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of 3-(2-chloro-6-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves the reaction of 2-chloro-6-fluorobenzylamine with 2-mercaptobenzothiazole followed by cyclization with cyanogen bromide. The resulting compound is then treated with sodium hydroxide to obtain the final product.

Scientific Research Applications

The potential therapeutic applications of 3-(2-chloro-6-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one have been extensively studied in recent years. This compound has been found to exhibit potent antitumor, anti-inflammatory, and antioxidant activities. It has also been shown to possess neuroprotective and cardioprotective properties.

Properties

Molecular Formula

C16H13ClFN3OS

Molecular Weight

349.8 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one

InChI

InChI=1S/C16H13ClFN3OS/c17-11-5-3-6-12(18)10(11)8-21-16(22)14-9-4-1-2-7-13(9)23-15(14)19-20-21/h3,5-6H,1-2,4,7-8H2

InChI Key

YKCPQKMLDJVRNP-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC4=C(C=CC=C4Cl)F

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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